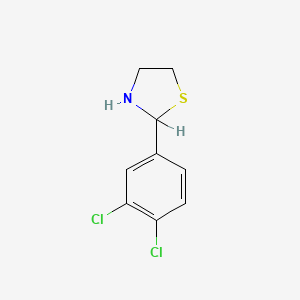

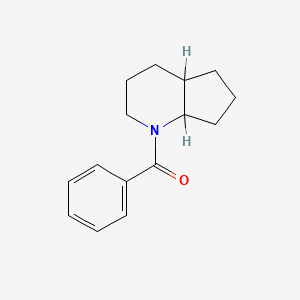

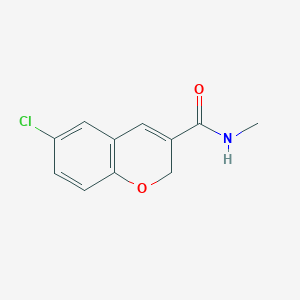

![molecular formula C9H10N2O3 B1660882 N'-Hydroxy-2,3-Dihydrobenzo[b][1,4]dioxin-2-carboximidamid CAS No. 85084-37-3](/img/structure/B1660882.png)

N'-Hydroxy-2,3-Dihydrobenzo[b][1,4]dioxin-2-carboximidamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide” acts as a chelating agent, binding to metal ions such as zinc, iron, and copper to form stable complexes . It can also bind to other molecules, such as proteins, and act as an inhibitor for various enzymes.

Synthesis Analysis

The synthesis of this compound involves a base-mediated ring-opening of the 2,3-dihydrobenzo[b][1,4]dioxine moiety, generating an acrylamide intermediate in situ . This intermediate then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction .Molecular Structure Analysis

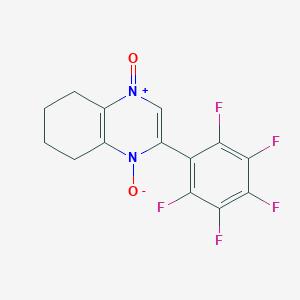

The molecular formula of “N’-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide” is C9H10N2O3 . The compound has a molecular weight of 194.19 g/mol .Chemical Reactions Analysis

The compound undergoes a base-mediated ring-opening of the 2,3-dihydrobenzo[b][1,4]dioxine moiety, generating an acrylamide intermediate in situ . This intermediate then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.19 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . Its Exact Mass is 194.06914219 g/mol, and its Monoisotopic Mass is also 194.06914219 g/mol .Wissenschaftliche Forschungsanwendungen

Antibakterielles Mittel

Diese Verbindung hat vielversprechende Ergebnisse als antibakterielles Mittel gezeigt, insbesondere gegen Bacillus subtilis und Escherichia coli, wo sie eine signifikante Hemmung des bakteriellen Biofilmwachstums zeigte .

Enzymhemmung

Studien haben gezeigt, dass Derivate dieser Verbindung eine moderate bis schwache Hemmung von Cholinesterasen und Lipoxygenase-Enzymen aufweisen, was Auswirkungen auf die medizinische Forschung bei Erkrankungen wie Alzheimer-Krankheit und Entzündungen haben könnte .

Pharmazeutische Anwendungen

Einige Derivate von 1,4-Benzodioxan, das strukturell mit unserer Verbindung von Interesse verwandt ist, werden als Arzneimittel verwendet. Dies deutet auf potenzielle pharmazeutische Anwendungen für N'-Hydroxy-2,3-Dihydrobenzo[b][1,4]dioxin-2-carboximidamid hin .

Elektrochemische Synthese

Die Verbindung wurde in elektrochemischen Prozessen zur Herstellung struktureller Analoga durch eine inverse elektronennachfragende Diels-Alder-Reaktion (IEDDA) zwischen dem elektrogenerierten o-Chinon und tertiären Enaminen verwendet .

Wirkmechanismus

1,4-Benzodioxin-2-carboximidamide,2,3-dihydro-N-hydroxy- acts as a chelating agent, which means that it can bind to metal ions and form stable complexes. It has been shown to bind to metal ions such as zinc, iron, and copper. It can also bind to other molecules, such as proteins, and can act as an inhibitor for various enzymes.

Biochemical and Physiological Effects

1,4-Benzodioxin-2-carboximidamide,2,3-dihydro-N-hydroxy- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of certain viruses, such as the influenza virus. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and antifungal properties.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 1,4-Benzodioxin-2-carboximidamide,2,3-dihydro-N-hydroxy- in lab experiments is its ability to form stable complexes with metal ions. This makes it an ideal compound for studying the effects of metal ions on the activity of enzymes and other proteins. Another advantage is its ability to act as an inhibitor for various enzymes. This makes it an ideal compound for studying the mechanism of action of enzymes.

However, there are some limitations to using 1,4-Benzodioxin-2-carboximidamide,2,3-dihydro-N-hydroxy- in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to use in some experiments. In addition, it can be difficult to obtain pure 1,4-Benzodioxin-2-carboximidamide,2,3-dihydro-N-hydroxy-, as it is often contaminated with other compounds.

Zukünftige Richtungen

There are several potential future directions for research on 1,4-Benzodioxin-2-carboximidamide,2,3-dihydro-N-hydroxy-. One of the main areas of research is the development of new methods to synthesize 1,4-Benzodioxin-2-carboximidamide,2,3-dihydro-N-hydroxy- in order to improve its purity and solubility. In addition, research could be conducted to explore the potential of using 1,4-Benzodioxin-2-carboximidamide,2,3-dihydro-N-hydroxy- as a drug delivery system. Finally, research could be conducted to explore the potential of using 1,4-Benzodioxin-2-carboximidamide,2,3-dihydro-N-hydroxy- as a drug target.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide' involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid with hydroxylamine hydrochloride and N,N'-dicyclohexylcarbodiimide (DCC) to form the carboximidamide intermediate, which is then treated with sodium hydroxide and hydrogen peroxide to yield the final product.", "Starting Materials": [ "2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid", "hydroxylamine hydrochloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid (1.0 g, 4.5 mmol) and hydroxylamine hydrochloride (0.5 g, 7.2 mmol) in dry dichloromethane (20 mL) under nitrogen atmosphere.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 g, 5.8 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting carboximidamide intermediate in 10% aqueous sodium hydroxide solution (20 mL) and add hydrogen peroxide (30%, 1.0 mL) dropwise with stirring at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract with dichloromethane (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 'N'-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide' as a white solid (yield: 0.8 g, 70%)." ] } | |

CAS-Nummer |

85084-37-3 |

Molekularformel |

C9H10N2O3 |

Molekulargewicht |

194.19 g/mol |

IUPAC-Name |

N'-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboximidamide |

InChI |

InChI=1S/C9H10N2O3/c10-9(11-12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8,12H,5H2,(H2,10,11) |

InChI-Schlüssel |

AINNARSDQRBELY-UHFFFAOYSA-N |

Isomerische SMILES |

C1C(OC2=CC=CC=C2O1)/C(=N\O)/N |

SMILES |

C1C(OC2=CC=CC=C2O1)C(=NO)N |

Kanonische SMILES |

C1C(OC2=CC=CC=C2O1)C(=NO)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.